Cas no 16798-45-1 (Diethyl 2-benzamidomalonate)

Diethyl 2-benzamidomalonate 化学的及び物理的性質

名前と識別子

-

- Diethyl 2-benzamidomalonate

- Benzamidomalonic acid diethyl ester

- DIETHYL BENZAMIDOMALONATE

- [(phenylamino)carbonyl]-propanedioic acid,diethyl ester

- Dicarbaethoxyessigsaeure-anilid

- diethyl (N-phenylaminocarbonyl)malonate

- diethyl phenylcarbamoylmalonate

- DIETHYL-N-BENZOYLAMINO MALONATE

- Methan-tricarbonsaeure-diaethylester-anilid

- phenylcarbamoyl-malonic acid diethyl ester

- Phenylcarbamoyl-malonsaeure-diaethylester

- LABOTEST-BB LT00455018

- Diethyl benzamidomalonate, 98+%

- NSC 121984

- diethyl 2-benzoylaminomalonate

- Propanedioic acid, (benzoylamino)-, diethyl ester

- 96-86-6

- AS-59243

- DIETHYL 2-(BENZOYLAMINO)PROPANEDIOATE

- N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid

- AKOS005206817

- NSC 80

- diethyl 2-benzamidopropanedioate

- AB-131/40897079

- NS00041198

- 1,3-diethyl 2-(phenylformamido)propanedioate

- AB00694305-03

- EN300-43890

- EINECS 202-540-4

- DTXSID80914696

- Ethyl benzaminomalonate

- NSC-121984

- Z169860246

- NSC121984

- MFCD00015160

- 16798-45-1

- NCGC00324416-01

- CS-0299198

- J-010419

- Diethyl benzoylaminomalonate

- Diethyl 2-(benzoylamino)malonate

- NSC80

- SCHEMBL5784044

- Benzamidomalonic acid, diethyl ester

- NSC-80

- Diethyl2-benzamidomalonate

- Diethyl 2-(benzoylamino)malonate #

- DB-255586

- DB-043726

-

- MDL: MFCD00015160

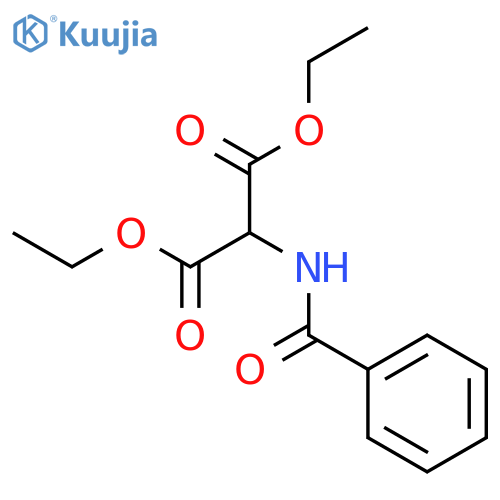

- インチ: InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)15-12(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16)

- InChIKey: NMSZTQWZINJIMY-UHFFFAOYSA-N

- ほほえんだ: C(NC(C(OCC)=O)C(OCC)=O)(=O)C1C=CC=CC=1

- BRN: 2817007

計算された属性

- せいみつぶんしりょう: 279.11100

- どういたいしつりょう: 279.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 8

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- 互変異性体の数: 5

- トポロジー分子極性表面積: 81.7A^2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.182

- ゆうかいてん: 60-61°C

- ふってん: 452.9°Cat760mmHg

- フラッシュポイント: 227.7°C

- PSA: 81.70000

- LogP: 1.30210

- ようかいせい: 未確定

Diethyl 2-benzamidomalonate セキュリティ情報

- セキュリティの説明: S22-S24/25

Diethyl 2-benzamidomalonate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Diethyl 2-benzamidomalonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02371-25g |

Diethyl benzamidomalonate, 98+% |

16798-45-1 | 98+% | 25g |

¥4785.00 | 2023-03-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-268900-5g |

Diethyl benzamidomalonate, |

16798-45-1 | 5g |

¥1023.00 | 2023-09-05 | ||

| abcr | AB115873-1g |

Diethyl benzamidomalonate, 95%; . |

16798-45-1 | 95% | 1g |

€127.00 | 2024-04-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-PX509-1g |

Diethyl benzamidomalonate |

16798-45-1 | 98% | 1g |

¥273.0 | 2022-02-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02371-5g |

Diethyl benzamidomalonate, 98+% |

16798-45-1 | 98+% | 5g |

¥1238.00 | 2023-03-15 | |

| Alichem | A019143786-25g |

Diethyl 2-benzamidomalonate |

16798-45-1 | 98% | 25g |

400.00 USD | 2021-06-16 | |

| eNovation Chemicals LLC | D763403-5g |

Diethyl 2-benzamidomalonate |

16798-45-1 | 98+% | 5g |

$210 | 2023-09-04 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-268900-5 g |

Diethyl benzamidomalonate, |

16798-45-1 | 5g |

¥1,023.00 | 2023-07-11 |

Diethyl 2-benzamidomalonate 関連文献

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

6. Book reviews

-

7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

Diethyl 2-benzamidomalonateに関する追加情報

Introduction to Diethyl 2-benzamidomalonate (CAS No. 16798-45-1)

Diethyl 2-benzamidomalonate, with the chemical formula C12H13NO4, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 16798-45-1, has garnered attention due to its versatile applications in the synthesis of bioactive molecules. Its structural features, combining a malonate moiety with a benzamido group, make it a valuable building block for the development of novel therapeutic agents.

The malonate group in Diethyl 2-benzamidomalonate contributes to its reactivity, enabling it to participate in various condensation reactions, such as Knoevenagel and Michael additions. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the synthesis of complex organic molecules. The benzamido group, on the other hand, introduces a polar and hydrogen-bonding capability, enhancing the compound's solubility and interaction with biological targets.

In recent years, Diethyl 2-benzamidomalonate has been explored in the context of drug discovery and development. Its ability to serve as a precursor for heterocyclic compounds has made it a focal point in medicinal chemistry research. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The benzamido moiety, in particular, has been shown to modulate enzyme activity by serving as a hinge-binding element.

Advances in synthetic methodologies have further expanded the utility of Diethyl 2-benzamidomalonate. Modern techniques, such as asymmetric catalysis and flow chemistry, have enabled the efficient preparation of enantiomerically pure derivatives. These advancements are particularly important in pharmaceuticals, where chirality often dictates the efficacy and safety of a drug. The ability to produce enantiomerically enriched forms of Diethyl 2-benzamidomalonate derivatives has opened new avenues for developing targeted therapies.

The role of Diethyl 2-benzamidomalonate in biocatalysis is another emerging area of interest. Enzymes such as transaminases and lipases have been employed to functionalize this compound, leading to novel scaffolds with potential biological activity. These biocatalytic approaches align with the growing trend toward green chemistry, reducing the environmental impact of synthetic processes. The use of renewable resources and mild reaction conditions enhances sustainability while maintaining high yields and selectivity.

Recent studies have also highlighted the importance of Diethyl 2-benzamidomalonate in material science applications. Its ability to form coordination complexes with metal ions has been exploited in the development of catalysts and sensors. These materials exhibit unique properties that make them suitable for applications ranging from organic synthesis to environmental monitoring. The tunability of the benzamido group allows for fine adjustments in electronic and steric properties, enabling the design of materials with specific functionalities.

The pharmaceutical industry continues to leverage Diethyl 2-benzamidomalonate for its role as a key intermediate in drug development pipelines. Its structural versatility allows for the creation of diverse molecular architectures, which can be tailored to interact with specific biological pathways. For example, modifications to the malonate group can introduce acid-base properties that influence drug absorption and distribution, while alterations to the benzamido moiety can enhance binding affinity to target proteins.

In conclusion, Diethyl 2-benzamidomalonate (CAS No. 16798-45-1) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical chemistry, and material science. Its unique structural features enable it to serve as a versatile building block for bioactive molecules, catalysts, and functional materials. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further.

16798-45-1 (Diethyl 2-benzamidomalonate) 関連製品

- 96-86-6(Diethyl Benzoylaminomalonate)

- 7244-67-9(BZ-ALA-OMe)

- 1216543-26-8(Methyl-d3 Paraben)

- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)

- 1805617-05-3(5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylic acid)

- 2227801-40-1(2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole)

- 1594697-29-6(2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-ol)

- 1778736-18-7(Biotin-PEG4-alcohol)

- 1555423-65-8(3-(hydroxyamino)methylbenzene-1,2-diol)

- 17321-20-9(3-Chloro-6-ethoxypyridazine)